Cas no 1323-03-1 (Tetradecyl lactate)

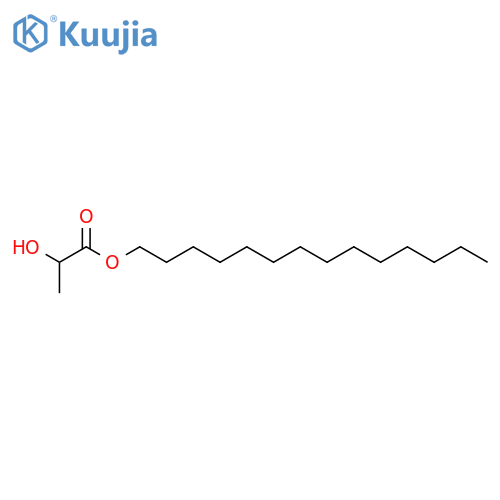

Tetradecyl lactate structure

商品名:Tetradecyl lactate

Tetradecyl lactate 化学的及び物理的性質

名前と識別子

-

- Propanoic acid,2-hydroxy-, tetradecyl ester

- Tetradecyl Lactate

- MYRISTYL LACTATE

- Lactic Acid Tetradecyl Ester

- tetradecyl 2-hydroxypropanoate

- Tetradecyl 2-Hydroxypropionate

- 2-hydroxy-propanoic aci tetradecyl ester

- 2-hydroxy-propionic acid tetradecyl ester

- Cegesoft C 17

- Ceraphyl 50

- Crodamol ML

- Dermol ML

- Tetradecyllactat

- n-Tetradecyl lactate

- DL-TETRADECYL LACTATE

- Propanoic acid, 2-hydroxy-, tetradecyl ester

- TetradecylLactate

- 1D822OC34X

- 2-Hydroxypropanoic acid, tetradecyl ester

- Lactic acid, N-tetradecyl ester

- 2-hydroxypropanoicacidtetradecylester

- 2-hydroxy-propanoicacitetra

- MYRISTYL LACTATE, (+/-)-

- W-109659

- MFCD00072742

- NS00013879

- AI3-14482

- BORJONZPSTVSFP-UHFFFAOYSA-N

- (+/-)-MYRISTYL LACTATE

- MYRISTYL LACTATE [II]

- D92586

- Q27252270

- DTXSID50862630

- CS-0362711

- SCHEMBL15277

- EINECS 215-350-1

- T2231

- Lactic acid, tetradecyl ester

- 1323-03-1

- UNII-1D822OC34X

- Tetradecyl lactate

-

- MDL: MFCD00072742

- インチ: 1S/C17H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-20-17(19)16(2)18/h16,18H,3-15H2,1-2H3

- InChIKey: BORJONZPSTVSFP-UHFFFAOYSA-N

- ほほえんだ: O(C(C([H])(C([H])([H])[H])O[H])=O)C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 286.25100

- どういたいしつりょう: 286.250795

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 20

- 回転可能化学結合数: 15

- 複雑さ: 216

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.5

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 6.5

じっけんとくせい

- 色と性状: 無色〜淡黄色の油状又は白色固体

- 密度みつど: 0.922±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: No data available

- ふってん: 330.0±10.0 °C at 760 mmHg

- フラッシュポイント: 23 °C

- 屈折率: 1.453

- ようかいど: ほとんど溶けない(0.021 g/l)(25ºC)、

- PSA: 46.53000

- LogP: 4.61150

- ようかいせい: アルコールに可溶である。

- じょうきあつ: 0.0±1.6 mmHg at 25°C

Tetradecyl lactate セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 1106は吸入により有害である可能性がある

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分間丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 1086医療アドバイス/看護を求める

- セキュリティの説明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 1106は吸入により有害である可能性がある

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

Tetradecyl lactate 税関データ

- 税関コード:2918110000

- 税関データ:

中国税関コード:

2918110000概要:

2918110000.乳酸及びその塩及びエステル。付加価値税:17.0%。税金還付率:13.0%. 規制条件:AB(入国貨物通関表、出国貨物通関表)。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

規制条件:

A.入国貨物通関表

B.出国貨物通関申告書検査検疫種別:

R、輸入食品衛生監督検査

S.輸出食品衛生監督検査

M.輸入商品検査

N.輸出商品検査要約:

2918110000。乳酸及びその塩類及びエステル類。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国関税:6.5%. General tariff:30.0%

Tetradecyl lactate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T2231-25g |

Tetradecyl lactate |

1323-03-1 | 75.0%(GC) | 25g |

¥185.0 | 2022-06-10 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-476184-25 g |

Tetradecyl Lactate, |

1323-03-1 | 25g |

¥361.00 | 2023-07-10 | ||

| TRC | T132300-2500mg |

Tetradecyl Lactate |

1323-03-1 | 2500mg |

$75.00 | 2023-05-17 | ||

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T2231-25G |

Tetradecyl Lactate |

1323-03-1 | >75.0%(GC) | 25g |

¥120.00 | 2024-04-17 | |

| abcr | AB250593-25 g |

Tetradecyl lactate, 75%; . |

1323-03-1 | 75% | 25g |

€51.40 | 2023-04-27 | |

| TRC | T132300-1000mg |

Tetradecyl Lactate |

1323-03-1 | 1g |

$69.00 | 2023-05-17 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T161446-1g |

Tetradecyl lactate |

1323-03-1 | >75.0%(GC) | 1g |

¥29.90 | 2023-08-31 | |

| Ambeed | A582960-25g |

Tetradecyl Lactate |

1323-03-1 | 75% | 25g |

$26.0 | 2024-04-24 | |

| A2B Chem LLC | AA47112-25g |

Tetradecyl Lactate |

1323-03-1 | >75.0%(GC) | 25g |

$24.00 | 2024-04-20 | |

| Aaron | AR001178-25g |

Propanoic acid, 2-hydroxy-, tetradecyl ester |

1323-03-1 | 75% | 25g |

$25.00 | 2025-01-21 |

Tetradecyl lactate 関連文献

-

M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

-

Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564

1323-03-1 (Tetradecyl lactate) 関連製品

- 124111-47-3(Ethyl 2-hydroxytetracosanoate)

- 132513-51-0((S)-Butyl 2-hydroxybutanoate)

- 19329-89-6(Propanoic acid,2-hydroxy-, 3-methylbutyl ester)

- 34451-19-9(n-Butyl L-Lactate)

- 138-22-7(n-Butyl Lactate)

- 35230-14-9(Propanoic acid,2-hydroxy-, octadecyl ester)

- 20279-51-0(Propanoic acid,2-hydroxy-, hexyl ester)

- 35274-05-6(Cetyl lactate)

- 186817-80-1((2S)-2-Ethylhexyl 2-hydroxypropanoate)

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量